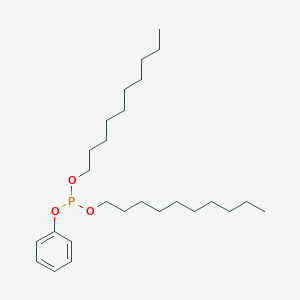

Didecyl phenyl phosphite

Description

Properties

CAS No. |

1254-78-0 |

|---|---|

Molecular Formula |

C26H47O3P |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

didecyl phenyl phosphite |

InChI |

InChI=1S/C26H47O3P/c1-3-5-7-9-11-13-15-20-24-27-30(29-26-22-18-17-19-23-26)28-25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |

InChI Key |

NMAKPIATXQEXBT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |

Color/Form |

NEARLY WATER-WHITE LIQUID |

density |

0.940 @ 25 °C/15.5 °C |

flash_point |

425 °F, OC |

melting_point |

BELOW 0 °C |

Other CAS No. |

1254-78-0 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Esterification Routes for Didecyl Phenyl Phosphite (B83602) Synthesis

Esterification processes are fundamental to the synthesis of phosphite esters, involving the reaction of a phosphorus-containing acid or ester with hydroxyl compounds.

The direct esterification of phosphorous acid (H₃PO₃) with a stoichiometric mixture of decyl alcohol and phenol (B47542) presents a theoretical route to didecyl phenyl phosphite. Phosphoric acid and its esters are known to react with alcohols to form new ester products. libretexts.orgsciencemadness.org This reaction is typically driven by the removal of water, often facilitated by heating under reflux with a dehydrating agent or in the presence of a catalyst like sulfuric acid. sciencemadness.orggoogle.com

However, this method poses significant challenges in controlling selectivity for an unsymmetrical product like this compound. The reaction can lead to a mixture of products, including tridecyl phosphite, triphenyl phosphite, diphenyl decyl phosphite, and unreacted starting materials. The tautomeric nature of phosphorous acid, which exists predominantly as phosphonic acid (HP(O)(OH)₂), further complicates the reaction pathway. wikipedia.org

Transesterification is a more common and controllable method for producing mixed phosphite esters like this compound. wikipedia.org This process typically involves reacting a readily available phosphite, such as triphenyl phosphite, with the desired alcohol—in this case, decyl alcohol. nih.govgoogle.com

The reaction is an equilibrium process where the phenyl groups of triphenyl phosphite are progressively substituted by decyl groups. To drive the reaction toward the desired product, the phenol byproduct, which is more volatile than decyl alcohol, is continuously removed by distillation. The reaction is generally accelerated by a basic catalyst. google.com Sodium phenate is an effective catalyst, formed, for example, by the addition of sodium methylate which reacts with phenol present in the reaction mixture. googleapis.com The process is carefully monitored to achieve the optimal substitution level.

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Starting Phosphite | A readily available triaryl or trialkyl phosphite. | Triphenyl Phosphite | nih.gov |

| Alcohol Reactant | The alcohol that will replace the existing ester group. | Decyl Alcohol (or Isodecanol) | |

| Catalyst | Accelerates the ester exchange reaction. | Sodium Phenate, Sodium Methylate | google.comgoogleapis.com |

| Temperature | Maintained to facilitate reaction and distillation of byproduct. | 100°C - 160°C | |

| Pressure | Often reduced to aid in the removal of the volatile byproduct. | Atmospheric or Vacuum | |

| Byproduct Removal | Essential to drive the equilibrium towards product formation. | Distillation of Phenol |

Alternative Synthetic Approaches to Phosphite Esters

Beyond direct esterification and transesterification, other fundamental and advanced methods are employed for the synthesis of organophosphorus compounds, which can be adapted for phosphite esters.

A primary and versatile method for synthesizing phosphite esters is the reaction of phosphorus trichloride (B1173362) (PCl₃) with hydroxyl compounds (alcohols or phenols). wikipedia.orgwikipedia.org For a mixed ester like this compound, the synthesis requires a sequential, controlled addition of the hydroxyl compounds.

The general reaction is: PCl₃ + 3 ROH → P(OR)₃ + 3 HCl wikipedia.org

To produce this compound, one equivalent of phenol and two equivalents of decyl alcohol would be reacted with one equivalent of PCl₃. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid (HCl) byproduct, which forms a salt that can be filtered off. wikipedia.orgwikipedia.org The order of addition of the phenol and decyl alcohol can be varied to optimize the yield and purity of the unsymmetrical product. Without a base, the reaction of PCl₃ with alcohols can lead to the formation of dialkyl phosphites due to dealkylation caused by the generated HCl. wikipedia.org

While not a direct route to phosphite esters (P-O bond), catalytic cross-coupling reactions are crucial for the synthesis of aryl phosphonates (C-P bond), a related class of organophosphorus compounds. nih.govbeilstein-journals.org These methods are important in modern organophosphorus chemistry for their efficiency and functional group tolerance. nih.gov

The Michaelis-Arbuzov reaction is a classic method for forming a C-P bond, but it is generally not effective for aryl halides. nih.govbeilstein-journals.org To overcome this, transition-metal-catalyzed cross-coupling reactions are employed. nih.gov Palladium and nickel catalysts are commonly used to facilitate the coupling of aryl halides or triflates with H-phosphonates (like dialkyl phosphites) or trialkyl phosphites. nih.govorganic-chemistry.org For instance, a palladium-catalyzed reaction can couple an aryl bromide with triisopropyl phosphite to form an aryl diphosphonate ester. nih.gov These reactions require a catalyst system, which often includes a metal precatalyst and a ligand. semanticscholar.org

| Component | Example | Function | Reference |

|---|---|---|---|

| Metal Catalyst | Pd(PPh₃)₄, NiCl₂ | Facilitates the oxidative addition and reductive elimination steps. | nih.govorganic-chemistry.org |

| Aryl Substrate | Aryl Bromides, Aryl Iodides | Provides the aryl group for the C-P bond. | nih.gov |

| Phosphorus Source | Dialkyl Phosphites, Trialkyl Phosphites | Provides the phosphorus moiety. | nih.gov |

| Solvent | 1,3-diisopropylbenzene, Mesitylene | High-boiling point solvents are often used to allow for high reaction temperatures. | nih.govbeilstein-journals.org |

Electrochemical synthesis is emerging as a green and sustainable alternative for preparing organophosphorus compounds. beilstein-journals.orgnih.gov This method avoids harsh reagents and can often be performed under mild conditions. cardiff.ac.uk Electrosynthesis can be used to form various phosphorus-heteroatom bonds, including P-O, P-N, and P-C bonds. nih.govcardiff.ac.uk

In the context of phosphite ester synthesis, an electrochemical approach could involve the anodic oxidation of a phosphorus source in the presence of an alcohol. tandfonline.com For example, the anodic oxidation of phosphorous acid esters in the presence of aromatic compounds has been shown to form arylphosphonic acid esters. tandfonline.com The process involves the generation of a reactive phosphorus radical cation intermediate, which then couples with a nucleophile like an alcohol. tandfonline.comrsc.org The choice of electrode material is critical to the success of the reaction. beilstein-journals.org

| Electrode | Typical Role | Characteristics | Reference |

|---|---|---|---|

| Platinum (Pt) | Anode or Cathode | Highly popular and versatile, used in a majority of processes. | beilstein-journals.org |

| Carbon (Graphite, Glassy Carbon) | Anode | Widely used as an anode material but can be fragile. | beilstein-journals.org |

| Nickel (Ni) | Cathode or Sacrificial Anode | Not typically used as a primary anode but performs well as a cathode. | beilstein-journals.org |

Mechanistic Investigations of Phosphite Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of phosphites like this compound. Investigations often focus on the dynamics of ligand exchange, the catalytic cycle, and the influence of tautomeric equilibria on reactivity.

In the context of transition-metal-catalyzed reactions where phosphites act as ligands, their substitution dynamics are of paramount importance. Phosphite ligands are valued in catalysis because they are relatively easy to prepare and their electronic and steric properties can be tuned by changing the organic substituents. acs.org However, they are susceptible to decomposition reactions like hydrolysis. acs.orgmdpi.com

The formation of phosphonates and phosphites can be achieved through transition-metal-catalyzed cross-coupling reactions. A common example is the nickel-catalyzed Tavs reaction for phosphonate (B1237965) synthesis, whose catalytic cycle offers a model for understanding related phosphite formations. beilstein-archives.org

A plausible catalytic cycle for the formation of an aryl phosphite can be broken down into key steps:

Catalyst Activation: A pre-catalyst, such as Ni(II)Cl₂, is reduced by a trialkyl phosphite to the active Ni(0) species. beilstein-archives.org

Oxidative Addition: An aryl halide oxidatively adds to the Ni(0) complex, forming a Ni(II) intermediate. beilstein-archives.org

Reductive Elimination: This is followed by the formation of an arylphosphonium salt and the regeneration of the Ni(0) catalyst via reductive elimination. beilstein-archives.org

Arbuzov Reaction: The resulting phosphonium (B103445) salt can then undergo a Michaelis-Arbuzov-type reaction, where a halide ion attacks one of the alkyl groups, leading to the final aryl phosphonate product. beilstein-archives.orgmdpi.com

A similar palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides provides a mild route to aryl phosphonates, mediated by a phosphonium intermediate. organic-chemistry.org

Compounds containing a P-H bond, such as H-phosphonates, exist in a tautomeric equilibrium between a pentavalent, tetracoordinated P(V) form (>P(O)H) and a trivalent, tricoordinated P(III) hydroxy form (P-OH). nih.govresearchgate.net This equilibrium is critical as the two forms exhibit different reactivity; the P(III) tautomer possesses a lone pair of electrons, making it a more effective nucleophile and ligand for transition metals. nih.govresearchgate.net

The position of this equilibrium is strongly influenced by the substituents on the phosphorus atom and the solvent. nih.gov

Substituent Effects: Electron-withdrawing groups tend to favor the trivalent P(III) form, whereas electron-donating groups shift the equilibrium towards the more stable pentavalent P(V) form. nih.gov The presence of alkoxy groups, which are strong electron donors, is known to destabilize the P(III) form. researchgate.net

Solvent Effects: The relative permittivity of the solvent medium can also affect the stability of the tautomers. nih.gov

The rate of tautomerization is a key factor in the reactivity of these compounds. acs.org Understanding and controlling this equilibrium is essential for reactions involving phosphites, as the concentration of the more reactive P(III) tautomer can be the rate-determining factor. researchgate.netacs.org

Optimization of Purity and Yield in this compound Production

The commercial production of this compound, likely synthesized via the reaction of triphenyl phosphite with decanol (B1663958), requires careful optimization of reaction parameters to maximize purity and yield. nih.gov Studies on the synthesis of analogous compounds like triphenyl phosphite from phenol and phosphorus trichloride provide valuable insights into this process. researchgate.net

Key Optimization Parameters:

Temperature Control: Reaction temperature has a significant effect on both the reaction rate and the formation of byproducts. For the synthesis of triphenyl phosphite, the yield is very low at 120°C but increases substantially when the temperature is raised to 160°C, reaching up to 98.5%. researchgate.net Maintaining an optimal temperature is crucial to drive the reaction forward while minimizing degradation or side reactions.

Molar Ratio of Reactants: The stoichiometry of the reactants is another critical variable. Using a slight excess of one reactant, such as phenol in the synthesis of triphenyl phosphite, can help drive the reaction to completion. Increasing the mole ratio of phenol to phosphorus trichloride from 1:06 to 1:09 was shown to increase the yield from 75% to 98.5%. researchgate.net

By systematically adjusting these parameters, the production process can be optimized to achieve high yields of this compound with the desired purity.

Table of Optimization Parameters for Phosphite Synthesis

| Parameter | Effect on Reaction | Optimization Strategy (Example: Triphenyl Phosphite Synthesis) |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures generally increase the rate but may lead to side reactions. | Increase temperature from 120°C to an optimal 160°C to maximize yield. researchgate.net |

| Molar Ratio | Influences reaction equilibrium and ensures complete conversion of the limiting reagent. | Use an excess of phenol (e.g., a 1:09 ratio with PCl₃) to drive the reaction to completion. researchgate.net |

| Byproduct Removal | Shifts the reaction equilibrium to favor product formation. | Implement nitrogen sparging to remove HCl gas as it is formed. researchgate.net |

Mechanistic Studies of Didecyl Phenyl Phosphite Functionality

Antioxidant Mechanisms of Phosphite (B83602) Esters

Organic phosphites, including didecyl phenyl phosphite, function as secondary antioxidants, primarily by interrupting the autoxidation cycle of materials. amfine.com Their efficacy stems from several key chemical pathways that neutralize reactive species responsible for degradation.

Free Radical Scavenging Pathways

This compound serves as an effective antioxidant by intercepting radical chain reactions that lead to the breakdown of materials. nbinno.com As a secondary antioxidant, it acts as a reducing agent, donating electrons to free radicals to disrupt and terminate oxidative chain reactions. vinatiorganics.com The primary mechanism involves the phosphite's ability to trap reactive peroxyl radicals (ROO•). This interaction leads to the formation of a more stable phosphate (B84403) and can also release sterically hindered phenoxyl radicals, which are effective at terminating radical chains. researchgate.net This scavenging action is crucial in preventing the propagation of degradation initiated by heat, light, or residual catalysts. vinatiorganics.com

The process can be summarized by two principal pathways:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, deactivating it. frontiersin.orgnih.gov

Single Electron Transfer (SET): The phosphite donates an electron to the free radical, neutralizing its reactivity. frontiersin.orgnih.gov

These pathways effectively prevent the molecular breakdown of the substrate, preserving its integrity. nbinno.com

Hydroperoxide Decomposition Mechanisms

A primary function of phosphite esters like this compound is the decomposition of hydroperoxides (ROOH). amfine.comadishank.com Hydroperoxides are key intermediates in the oxidative degradation of polymers; their accumulation leads to chain scission and crosslinking, which compromises the material's mechanical properties. vinatiorganics.comnbinno.com

This compound stoichiometrically reduces hydroperoxides into non-radical, stable alcohols. researchgate.net This detoxification process occurs via a one-electron transfer from the phosphite to the hydroperoxide. vinatiorganics.com The reaction converts the unstable hydroperoxide into a corresponding alcohol (ROH) while the phosphite itself is oxidized. vinatiorganics.com This preventative mechanism is highly efficient at high temperatures, making it essential for protecting polymers during melt processing. amfine.com

The general reaction is as follows: P(OR)₃ + ROOH → P(O)(OR)₃ + ROH vinatiorganics.com

This crucial reaction removes the primary source of subsequent free radicals, thereby providing robust protection against degradation. nbinno.com

Oxidation Pathways to Stable Phosphate Derivatives

In the process of neutralizing hydroperoxides and scavenging free radicals, this compound undergoes oxidation. nih.gov The trivalent phosphorus (P(III)) atom at the core of the phosphite molecule is converted to a more stable pentavalent (P(V)) state. This transformation results in the formation of the corresponding organophosphate ester. vinatiorganics.com

This oxidation is not a sign of depletion but is integral to its stabilizing function. nih.gov The resulting phosphate derivative is a stable species that does not participate in further degradation reactions. This pathway ensures that the antioxidant action is definitive, converting reactive species into benign compounds. Research has confirmed that this oxidation is a key transformation pathway for organophosphites in various environments.

Table 1: Key Antioxidant Mechanisms

| Mechanism | Reactant Species | Role of this compound | Products |

|---|---|---|---|

| Free Radical Scavenging | Peroxyl Radicals (ROO•), Alkoxy Radicals (RO•) | Intercepts radical chains by donating an electron or hydrogen atom. | Stable radicals, Neutralized species |

| Hydroperoxide Decomposition | Hydroperoxides (ROOH) | Acts as a reducing agent, converting hydroperoxides to non-radical products. | Alcohols (ROH), Didecyl Phenyl Phosphate |

| Oxidation to Phosphate | Hydroperoxides, Oxygen | Undergoes oxidation from P(III) to P(V). | Stable Phosphate Esters |

Stabilization Mechanisms in Polymeric Systems

In polymeric systems, this compound provides critical protection during high-temperature processing and throughout the service life of the final product. nbinno.com

Mitigation of Thermal Degradation in Polymers

This compound is highly valued for its ability to confer thermal stability, particularly during demanding processing conditions such as extrusion and molding. adishank.com It functions as a processing stabilizer by preventing the degradation of the polymer matrix at elevated temperatures. amfine.com

Its primary role in thermal stabilization is the decomposition of hydroperoxides that form as a result of thermo-oxidative stress. adishank.comnbinno.com By eliminating these precursors to radical formation, it minimizes changes in the polymer's melt viscosity and prevents the breakdown of polymer chains. amfine.com This action is particularly crucial in polymers like Polyvinyl Chloride (PVC), polyolefins, and engineering plastics. nbinno.comadishank.com this compound often works synergistically with primary antioxidants, such as hindered phenols, to provide a more comprehensive defense against thermal degradation. amfine.comnbinno.com

Table 2: Performance in Polymer Thermal Stabilization

| Polymer System | Function of this compound | Observed Effect |

|---|---|---|

| Polyvinyl Chloride (PVC) | Auxiliary thermal stabilizer and chelating agent. nbinno.com | Improved thermal stability during processing. nbinno.com |

| Polyolefins (PE, PP) | Processing stabilizer, secondary antioxidant. adishank.comgalatachemicals.com | Protection against degradation during high-temperature processing. adishank.com |

| ABS, PC, PET | Co-stabilizer. nbinno.comgalatachemicals.com | Enhanced thermal stability and service life. nbinno.com |

Mechanisms of Color Stability Enhancement

A key benefit of incorporating this compound in polymer formulations is the significant improvement in color stability. adishank.com Discoloration in polymers during processing is often a direct result of oxidative degradation, which creates chromophoric (color-producing) groups within the polymer backbone.

This compound helps to prevent the formation of these chromophores by inhibiting thermo-oxidative degradation. galatachemicals.com By decomposing hydroperoxides and scavenging free radicals, it preserves the polymer's original color and transparency. adishank.comgalatachemicals.com This is particularly important for applications where high clarity and aesthetic appeal are required. nbinno.com In systems like polyurethanes, it is also effective at inhibiting specific yellowing mechanisms, such as those caused by phenols or nitrogen oxides (NOx). nbinno.com Its ability to suppress color changes makes it an essential additive in a wide range of polymers, including PVC, polyesters, and acrylics. adishank.comchangshengmaterial.com

Role as a Chelating Agent in Polymer Formulations

This compound serves as an effective auxiliary stabilizer and chelating agent in various polymer formulations, most notably in Polyvinyl Chloride (PVC). nbinno.com In the context of polymer stabilization, chelating agents are crucial for deactivating metal ions that can otherwise accelerate polymer degradation. These metal ions often originate from catalyst residues (e.g., Ziegler-Natta or Phillips catalysts used in polyolefin production) or are present as metal stearates used as primary stabilizers.

The primary function of this compound in this role is to form stable, inactive complexes with these metal ions. By sequestering these metallic impurities, the phosphite prevents them from participating in detrimental reactions, such as the catalytic decomposition of hydroperoxides into highly reactive free radicals. This action is particularly important for maintaining the color and transparency of the polymer, as metal-catalyzed oxidation is a primary cause of discoloration during high-temperature processing and throughout the product's service life. nbinno.comchangshengmaterial.com In PVC applications, its role as a chelating agent contributes significantly to improved thermal stability, brightness, and uniformity of the final product. nbinno.com

Below is a table summarizing the role of this compound as a chelating agent in polymer systems.

Table 1: Chelating Functionality of this compound in Polymers

| Polymer System | Source of Metal Ions | Effect of Metal Ions Without Chelating Agent | Role of this compound | Observed Improvement |

|---|---|---|---|---|

| Polyvinyl Chloride (PVC) | Mixed metal heat stabilizers (e.g., Ca/Zn, Ba/Zn stearates) | Catalyze dehydrochlorination, leading to discoloration (yellowing, darkening). | Sequesters metal ions, preventing their participation in degradation reactions. | Enhanced thermal stability, improved color retention, brightness, and clarity. nbinno.com |

| Polyolefins (PE, PP) | Catalyst residues (e.g., Ti, Al, Cr from Ziegler-Natta or Phillips catalysts) | Accelerate thermo-oxidative degradation and discoloration. | Forms stable complexes with residual catalyst metals. | Improved processing stability and long-term color protection. |

Hydrolytic Stability and Degradation Mechanisms

While phosphite antioxidants are highly effective, their susceptibility to hydrolysis can be a significant drawback. researchgate.netresearchgate.net This process can lead to a loss of performance and create handling issues due to the formation of sticky degradation products. researchgate.net

Hydrolysis Pathways of Phosphite Esters

The hydrolysis of phosphite esters like this compound involves the cleavage of the P-O-C ester bonds by water. This reaction can be catalyzed by both acids and bases and can also proceed, albeit more slowly, under neutral conditions. winona.edunih.gov The general reaction involves the stepwise substitution of the alkoxy (-OR) or aryloxy (-OAr) groups with hydroxyl (-OH) groups.

The complete hydrolysis of this compound ultimately yields phosphorous acid, phenol (B47542), and decanol (B1663958) as the final degradation products.

Computational and experimental studies have elucidated several possible mechanisms for phosphite hydrolysis: winona.edu

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is accelerated. winona.edu The mechanism can involve the protonation of an ester oxygen atom, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. winona.edunih.gov This is often the dominant pathway in industrial settings where polymers may contain acidic residues. researchgate.net

Base-Catalyzed Hydrolysis : In basic environments, a hydroxide (B78521) ion (OH⁻) directly attacks the phosphorus atom, leading to the displacement of an alkoxy or aryloxy group. winona.edu

Neutral Hydrolysis : Under neutral pH, water acts as the nucleophile. This process is generally slower than the catalyzed pathways because water is a weaker nucleophile than the hydroxide ion and the phosphorus center is not activated by protonation. winona.eduresearchgate.net

The susceptibility of triphenylphosphite to hydrolysis has been shown to be greater than that of trimethylphosphite, indicating that aryl groups can influence the reaction rate compared to alkyl groups. winona.edu

Factors Influencing Hydrolytic Resistance

The rate at which this compound and other phosphite esters hydrolyze is influenced by several key factors: vinatiorganics.com

Steric Hindrance : This is one of the most critical factors. Bulky organic groups (R groups) attached to the oxygen atoms sterically hinder the approach of a water molecule to the central phosphorus atom. mmu.ac.uk Phosphites with greater steric hindrance, such as those based on pentaerythritol (B129877), exhibit higher resistance to hydrolysis. mmu.ac.uk

Electronic Effects : The electron-donating or electron-withdrawing nature of the organic substituents influences the electrophilicity of the phosphorus atom. Electron-withdrawing groups can make the phosphorus more susceptible to nucleophilic attack.

Temperature : Higher temperatures accelerate the rate of hydrolysis, consistent with general chemical kinetics. This is a significant consideration during the high-temperature processing of polymers.

pH and Presence of Acidic/Basic Species : As noted, both acidic and basic conditions catalyze hydrolysis. researchgate.netwinona.edu The presence of acidic residues from catalysts or other additives in a polymer formulation can significantly decrease the stability of the phosphite.

Moisture Availability : The concentration of water is a direct factor in the hydrolysis rate. Exposure to high humidity during storage or processing will accelerate degradation.

Strategies for Enhancing Hydrolytic Stability

To mitigate the issue of hydrolysis, several strategies have been developed and are employed in industrial applications:

Molecular Design : A primary strategy is the synthesis of phosphites with inherently greater stability. This is often achieved by incorporating bulky substituent groups around the phosphorus atom to create significant steric hindrance. mmu.ac.uknih.gov Increasing the molecular weight of the phosphite can also contribute to improved hydrolytic stability. nih.gov

Formulation with Co-additives : Blending phosphites with other additives can drastically reduce the rate of hydrolysis. researchgate.netresearchgate.net Acid scavengers, such as calcium stearate (B1226849) or synthetic hydrotalcite-like compounds (e.g., DHT-4A), are commonly used. mmu.ac.uk These additives neutralize acidic species within the polymer matrix that would otherwise catalyze the hydrolysis of the phosphite.

Physical Form of Additives : The physical form of the additive package can influence the hydrolysis mechanism. researchgate.netresearchgate.net Using non-dusting blend forms (NDBs) can offer better performance and stability compared to simple powder blends. mmu.ac.uk

Use of HALS-Phosphites : Hybrid stabilizers that combine a hindered amine light stabilizer (HALS) moiety and a phosphite group in the same molecule have been developed. These compounds exhibit much higher hydrolytic stability than common phosphites. researchgate.net

Interestingly, research has shown that partial hydrolysis of a phosphite does not always result in a loss of antioxidant performance. In some cases, the hydrolysis products themselves can exhibit significant antioxidant activity and contribute to the stabilization of the polymer during processing. researchgate.netmmu.ac.uk

Table 2: Summary of Factors and Strategies Related to Hydrolytic Stability

| Factor Influencing Hydrolysis | Description | Strategy for Enhancement | Description of Strategy |

|---|---|---|---|

| Steric Hindrance | Bulkiness of organic groups around the phosphorus atom. Less hindrance allows easier access for water molecules. | Increase Steric Hindrance | Synthesize phosphites with bulky substituents (e.g., tert-butyl groups) to physically block the phosphorus center. researchgate.netmmu.ac.uk |

| Temperature | Higher temperatures increase the reaction rate. | Controlled Processing/Storage | Maintain lower temperatures during storage and minimize excessive heat exposure during polymer processing where possible. |

| pH / Acidic Residues | Both acidic and basic conditions catalyze hydrolysis. Acidic catalyst residues are a common issue. | Use of Acid Scavengers | Incorporate co-additives like calcium stearate or hydrotalcites into the formulation to neutralize acidic species. mmu.ac.uk |

| Moisture | Water is a necessary reactant for hydrolysis. | Control Moisture Exposure | Store in dry conditions and use moisture-proof packaging. Minimize exposure to atmospheric humidity. |

| Molecular Structure | The inherent chemical structure of the phosphite ester. | Structural Modification | Develop high molecular weight phosphites or hybrid molecules (e.g., HALS-phosphites) with inherently greater stability. researchgate.netnih.gov |

Research on Applications in Polymer Science and Materials Engineering

Polymer Stabilization Research

In polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), didecyl phenyl phosphite (B83602) is used to maintain polymer integrity during melt processing. Organic phosphites are known to be effective stabilizers for polyolefins. google.com They function by decomposing hydroperoxides that form as the polymer is exposed to heat and shear in processing equipment like extruders and injection molders. This action helps to prevent chain scission and crosslinking, thereby preserving the molecular weight and the mechanical properties of the plastic. While pentaerythritol (B129877) diphosphites are noted for being particularly effective, other phosphites like phenyl diisodecyl phosphite are also used as additives in the stabilization of polyethylene. google.com

Table 1: Performance of Didecyl Phenyl Phosphite in Polyolefin Stabilization

| Property | Observation | Benefit |

|---|---|---|

| Melt Flow Stability | Helps maintain the original Melt Flow Index (MFI) through multiple processing cycles. | Preserves polymer processability and consistency. |

| Color Retention | Reduces the yellowing or discoloration that occurs during high-temperature extrusion. | Ensures better aesthetics and quality of the final product. |

| Mechanical Properties | Prevents significant loss of tensile strength and elongation after processing. | Maintains the durability and performance of the polymer. |

Table 2: Research Findings on this compound in PVC Stabilization

| Performance Metric | Finding | Reference |

|---|---|---|

| Heat Stability | Acts as an effective secondary stabilizer, enhancing thermal endurance. | vestachem.comchempoint.com |

| Color Improvement | Contributes to brighter and more consistent colors in the final PVC product. | squarespace.com |

| Synergy | Works in conjunction with primary mixed metal stabilizers to improve performance. | google.com |

In the production of Polycarbonate (PC), this compound functions as a crucial color and processing stabilizer. vestachem.comlpi-intl.comsquarespace.comchempoint.com Polycarbonates are engineering thermoplastics valued for their clarity and toughness, but they can yellow and lose their desirable properties when subjected to the high temperatures required for processing. The addition of an alkyl-aryl phosphite like this compound helps to mitigate this degradation, preserving the optical clarity and color of the resin. squarespace.com

Table 3: Effect of this compound on Polycarbonate

| Parameter | Effect | Purpose |

|---|---|---|

| Color Stability | Provides significant protection against yellowing during processing. | Maintain optical clarity and aesthetic appeal. |

| Processing Stability | Enhances resistance to thermal degradation at high melt temperatures. | Preserve molecular weight and mechanical properties. |

| Application | Used as a stabilizer in polycarbonate resins and molded articles. | chempoint.comgoogle.com |

This compound is also utilized in the stabilization of polyesters, such as Polyethylene Terephthalate (PET), particularly in fiber applications. vestachem.comlpi-intl.comchempoint.com During the high-temperature processing of PET, thermal and thermo-oxidative degradation can occur, leading to a decrease in molecular weight, an increase in undesirable byproducts like acetaldehyde, and discoloration. As a stabilizer, this compound helps to protect the polymer melt, preserving its intrinsic viscosity and improving the color of the final fiber or molded article. chempoint.com

Table 4: Application of this compound in Polyester Stabilization

| Polymer | Application Area | Key Function |

|---|---|---|

| Polyethylene Terephthalate (PET) | Fiber production, Coatings | Color and processing stabilizer. vestachem.comchempoint.com |

| Unsaturated Polyesters | Resins | Improves color by preventing oxidation at high temperatures. |

Beyond its primary role as a stabilizer, research has shown that organic phosphites, including this compound, can function as co-catalysts in certain polymerization reactions. google.com Specifically, in the synthesis of Nylon 6 from caprolactam, this compound can be used in conjunction with a primary catalyst, such as an alkali metal hypophosphite, to increase the rate of polymerization. google.com This is particularly valuable in processes like reactive extrusion, where a very fast polymerization rate is required. google.com

Table 5: Role of this compound in Nylon 6 Polymerization

| Catalyst System | Role of this compound | Effect | Reference |

|---|

Structure-Performance Relationships in Polymer Additives

The performance of this compound as a polymer additive is directly linked to its molecular structure, which features a central phosphorus atom bonded to one aromatic (phenyl) group and two long-chain aliphatic (didecyl) groups. This alkyl-aryl phosphite structure imparts a balance of properties that are crucial for its function.

Hydrolytic Stability : The long alkyl (didecyl) chains provide steric hindrance around the phosphorus center, which improves the phosphite's resistance to hydrolysis compared to simpler aryl phosphites. Hydrolysis can deactivate the stabilizer and produce acidic byproducts that may harm the polymer.

Compatibility : The presence of the long decyl groups enhances its solubility and compatibility with non-polar polymer matrices like polyolefins, reducing the likelihood of migration or "blooming" to the surface of the finished article.

Reactivity : The phenyl group influences the electronic properties of the phosphorus atom, tuning its reactivity as a hydroperoxide decomposer. Aryl-containing phosphites are noted for contributing to UV stability.

Physical Form : this compound is a liquid, which facilitates easy handling and dosing into polymer melts during processing. vestachem.com As a liquid alkyl-aryl phosphite with a high molecular weight and low phosphorus content, it offers effective stabilization. squarespace.com

This combination of structural features results in a versatile and effective stabilizer suitable for a wide array of polymers and processing conditions.

Impact of Alkyl Chain Length on Stabilizer Performance

The performance of dialkyl phenyl phosphite stabilizers is significantly influenced by the length of their alkyl chains. The "didecyl" groups in this compound provide a balance of properties that are critical for its function as a stabilizer, including compatibility with the polymer matrix, volatility, and hydrolytic stability.

Research indicates that the length of the alkyl chain affects several key performance metrics:

Hydrolytic Stability : Generally, aryl phosphites exhibit greater hydrolytic stability compared to alkyl-aryl and purely alkyl phosphites. mmu.ac.uk Longer alkyl chains can enhance this stability by creating a more significant steric hindrance around the phosphorus atom, which shields it from attack by water molecules. researchgate.net This increased resistance to hydrolysis is crucial as the byproducts of hydrolysis can sometimes be acidic and potentially detrimental to the polymer or processing equipment. researchgate.net

Volatility and Migration : A higher molecular weight, resulting from longer alkyl chains like decyl groups, leads to lower volatility. nih.gov This is particularly important during high-temperature polymer processing (e.g., extrusion, injection molding) where smaller, more volatile additives can be lost, reducing their effective concentration. Lower volatility and better polymer compatibility also mean reduced migration of the stabilizer to the surface of the final product, which is critical for applications in food packaging and medical devices.

Reactivity and Processing Stability : While longer alkyl chains can improve hydrolytic stability, they can also modulate the reactivity of the phosphite. Some studies suggest that the presence of alkyl groups is not always beneficial for certain functions like chain extension in polymers like polylactide (PLA), where more alkyl groups led to weaker chain extension effects. researchgate.netresearchgate.net However, in the context of hydroperoxide decomposition, the electronic and steric effects of the alkyl groups are fine-tuned to provide optimal performance at processing temperatures. Alkyl substitution can decrease the rate of direct oxidation of the phosphite, preserving its activity for hydroperoxide decomposition. researchgate.net

The following table illustrates the general relationship between alkyl chain length and key stabilizer properties for dialkyl phenyl phosphites.

| Property | Short Alkyl Chains (e.g., Ethyl, Butyl) | Medium/Long Alkyl Chains (e.g., Octyl, Decyl) | Very Long Alkyl Chains (e.g., Stearyl) |

| Volatility | Higher | Lower | Very Low |

| Migration | Higher | Lower | Very Low |

| Polymer Compatibility | Moderate | Good | Excellent |

| Hydrolytic Stability | Lower | Higher | Higher |

| Reactivity | Higher | Moderate | Lower |

This table represents generalized trends in dialkyl phenyl phosphites.

Influence of Aromatic Substitution on Stabilization Efficacy

The phenyl group in this compound is not merely a structural component; its substitution plays a pivotal role in the stabilizer's efficacy. The introduction of substituent groups on the aromatic ring can significantly alter the electronic and steric environment of the phosphite, thereby influencing its performance.

Key findings on the influence of aromatic substitution include:

Steric Hindrance : Placing bulky alkyl groups, such as tert-butyl groups, on the phenyl ring (typically at the ortho and para positions) creates steric hindrance. google.comgoogle.com This steric bulk enhances hydrolytic stability by physically blocking water molecules from accessing the phosphorus-oxygen bonds. mmu.ac.ukresearchgate.net Highly hindered aryl phosphites are known for their superior resistance to hydrolysis compared to their non-hindered counterparts. researchgate.netacs.org For instance, tris(2,4-di-tert-butylphenyl)phosphite is a well-known example where steric hindrance leads to excellent stability. google.com

Chain-Breaking Antioxidant Activity : Hindered aryl phosphites can function not only as secondary hydroperoxide decomposers but also as chain-breaking primary antioxidants. researchgate.netacs.org This dual functionality arises when the phosphite reacts with peroxyl radicals, leading to the release of a stable, hindered phenoxyl radical. This phenoxyl radical can then terminate the radical chain oxidation process, providing an additional layer of stabilization. researchgate.net

Electronic Effects : The electronic nature of the substituents on the phenyl ring can modify the reactivity of the phosphite. Electron-donating groups can increase the electron density on the phosphorus atom, potentially increasing its reactivity towards hydroperoxides. Conversely, electron-withdrawing groups can decrease this reactivity. researchgate.net This allows for the fine-tuning of the stabilizer's activity to suit specific polymers and processing conditions.

The table below summarizes the effects of different types of aromatic substitutions on the performance of phenyl phosphite stabilizers.

| Substitution Type | Effect on Steric Hindrance | Hydrolytic Stability | Primary Antioxidant Activity | Example Compound |

| No Substitution | Low | Moderate | Low | Triphenyl phosphite |

| Non-Bulky Alkyl Groups | Low-Moderate | Moderate | Low | Tris(nonylphenyl) phosphite |

| Bulky Alkyl Groups (Hindered) | High | High | Moderate-High | Tris(2,4-di-tert-butylphenyl)phosphite |

Synergistic Effects with Co-Stabilizers

One of the most significant advantages of phosphite stabilizers like this compound is their ability to act synergistically with other types of antioxidants. nih.gov This synergy, where the combined stabilizing effect is greater than the sum of the individual effects, is a cornerstone of modern polymer stabilization packages. nih.govadishank.com

Synergy with Hindered Phenols : The most common synergistic combination is with primary antioxidants, particularly hindered phenols. amfine.commmu.ac.ukspecialchem.com In this partnership, the hindered phenol (B47542) acts as a primary antioxidant, scavenging free radicals (radical scavenger). However, this process can generate hydroperoxides. nih.gov this compound then functions as a secondary antioxidant, efficiently decomposing these hydroperoxides into non-radical, stable products, thus preventing them from breaking down into new radicals. researchgate.nettappi.org This complementary action interrupts the degradation cycle at two different points, providing highly effective stabilization during both high-temperature processing and long-term service life. researchgate.netnbinno.com

Synergy with Other Additives : Phosphites can also work in conjunction with other additives like UV absorbers. nbinno.com The UV absorber protects the bulk of the polymer by absorbing harmful UV radiation, while the phosphite and a primary antioxidant handle any oxidative degradation initiated by heat or residual UV light.

The following table provides an example of the synergistic effect on the processing stability of polypropylene (PP), as indicated by changes in Melt Volume Flow Rate (MVR) and Yellowing Index (YI) after multiple extrusions.

| Stabilizer System (in iPP) | MVR after 5th Extrusion (% of pure iPP) | YI after 5th Extrusion (% of pure iPP) | OIT @ 180°C (min) |

| Pure iPP | 100% | 100% | 0.8 |

| Antioxidant 1010 / P-EPQ (6:4 ratio) | 19.8% | 79.9% | 74.8 |

Data adapted from a study on isotactic polypropylene (iPP) using a hindered phenol (Antioxidant 1010) and a phosphonite (P-EPQ), demonstrating a strong synergistic effect. plaschina.com.cn A similar synergistic principle applies to this compound.

Advanced Processing Considerations for Stabilized Polymers

The inclusion of this compound in a polymer formulation has significant implications for its processing. As processing stabilizers, phosphites are most effective at the high temperatures encountered during operations like extrusion and molding, where they provide crucial protection against degradation. amfine.com

Melt Flow Stability : During melt processing, polymers are subjected to high temperatures and shear, which can lead to chain scission (degradation) and a decrease in molecular weight. This degradation manifests as an undesirable increase in the Melt Flow Index (MFI) or Melt Flow Rate (MFR). specialchem.com this compound helps to minimize these changes by preventing thermo-oxidative degradation, thereby maintaining a more consistent melt viscosity. amfine.comresearchgate.net This leads to a more stable and predictable processing window, which is essential for producing high-quality, consistent parts. adishank.com

Color Protection : One of the primary roles of phosphite stabilizers during processing is to prevent discoloration, particularly yellowing. amfine.com Oxidative degradation often leads to the formation of chromophoric (color-causing) groups in the polymer backbone. By inhibiting this oxidation, this compound helps maintain the polymer's initial color and optical clarity. adishank.com

Prevention of Melt Fracture : In processes like film blowing and extrusion, exceeding a certain processing speed can lead to a surface defect known as "melt fracture" or "sharkskin." While fluoropolymers are the most common processing aids used to combat this, some studies have shown that certain polymeric phosphites, when used with a fluorine-containing polymer, can enhance resistance to melt fracture. google.com By stabilizing the polymer melt, phosphites contribute to smoother and more consistent flow, which can help expand the stable processing window.

Interaction with Catalyst Residues : In polymers like polyolefins, residual catalysts from the polymerization process (e.g., Ziegler-Natta catalysts) can be acidic and may accelerate degradation. mmu.ac.uk Phosphite stabilizers can interact with these residues, and their performance can be influenced by the presence of acid scavengers like calcium stearate (B1226849), which are often included in the formulation to neutralize these acidic catalyst remnants. mmu.ac.ukresearchgate.net

The table below shows the effect of a phosphite stabilizer on the viscosity retention of polypropylene during processing, illustrating its role in preventing melt degradation.

| Sample | Initial Viscosity (Pa·s) | Viscosity after 10 min @ 200°C (Pa·s) | Viscosity Retention |

| PP Only | 3,200 | 1,800 | 56% |

| PP + 0.2% TDP | 3,150 | 2,750 | 87% |

Data adapted from a study using Tridecyl Phosphite (TDP), a structurally similar phosphite, demonstrating the significant improvement in melt stability. bdmaee.net

Degradation Pathways and Environmental Transformation Research

Chemical Degradation Studies

The chemical stability and degradation pathways of didecyl phenyl phosphite (B83602) are critical to its function as a polymer stabilizer and to understanding its environmental fate. Degradation can be initiated by oxidative, hydrolytic, and thermal stressors, particularly under conditions experienced during polymer processing and use.

As a phosphite ester, didecyl phenyl phosphite functions as a secondary antioxidant in polymer systems. Its primary role is to decompose hydroperoxides that form during the thermal processing of polymers, which would otherwise lead to chain degradation. This protective mechanism involves the oxidation of the trivalent phosphorus (P(III)) center in the phosphite molecule to a pentavalent state (P(V)).

The principal oxidative degradation pathway is the conversion of the phosphite to its corresponding phosphate (B84403) ester.

Pathway : P(OR)₃ + [O] → OP(OR)₃

In this reaction, this compound is oxidized to form phenyl didecyl phosphate. This transformation is a key part of its stabilizing effect, preventing the degradation of the polymer matrix. This process can be initiated by thermal stress in the presence of oxygen. Advanced research using techniques like mass spectrometry has been employed to identify intermediates and construct detailed degradation pathways, confirming that the initial step in environmental transformation often involves this oxidation at the phosphorus center.

This compound is susceptible to hydrolysis, a reaction where water cleaves the ester bonds. This process can occur with both the original phosphite compound and its oxidized phosphate form. The stability of the compound against hydrolysis is a crucial factor for its application, as excessive degradation can compromise its function as a stabilizer.

The complete hydrolysis of this compound results in the cleavage of the ester linkages, yielding three primary products.

Pathway : (C₁₀H₂₁O)₂(C₆H₅O)P + 3H₂O → H₃PO₃ + 2C₁₀H₂₁OH + C₆H₅OH

The main degradation products from this pathway are phosphorous acid, decanol (B1663958), and phenol (B47542). If the oxidized form, phenyl didecyl phosphate, undergoes hydrolysis, the product is phosphoric acid instead of phosphorous acid. The rate of hydrolysis is influenced by the size of the alkyl groups, with rates tending to decrease as the molecular weight of the alkyl chains increases.

Interactive Table: Chemical Degradation Products of this compound

| Degradation Type | Parent Compound | Key Products |

| Oxidative | This compound | Phenyl didecyl phosphate |

| Hydrolytic | This compound | Phosphorous acid, Decanol, Phenol |

| Hydrolytic | Phenyl didecyl phosphate | Phosphoric acid, Decanol, Phenol |

During high-temperature polymer processing, thermal degradation of this compound occurs, often in conjunction with oxidative and hydrolytic processes. As a stabilizer, its intended function is to degrade in a controlled manner to protect the polymer. The heat and shear forces during processing accelerate the decomposition of hydroperoxides, which involves the oxidation of the phosphite to phosphate. google.com

The thermal degradation of organophosphorus esters in a polymer matrix generally involves the elimination of a phosphorus acid, which can then promote cationic crosslinking and char formation in the polymer. mdpi.com This char layer acts as an insulating barrier, inhibiting heat feedback and retarding the pyrolytic generation of volatile fuel fragments. mdpi.com For phosphites, this process helps to prevent discoloration and maintain the mechanical properties of the polymer by neutralizing acidic byproducts like HCl that may be released from polymers such as PVC. jresm.org The specific products of thermal degradation under processing conditions are primarily the oxidized phosphate form (phenyl didecyl phosphate) and, if moisture is present, the hydrolysis products (phosphorous acid, phenol, decanol).

Microbial Degradation Research

The biodegradation of organophosphorus compounds, a class that includes phosphites and their phosphate derivatives, is a significant area of environmental research. Microbial enzymes are key to breaking down these synthetic compounds in soil and water systems. oup.com

The toxicity of many organophosphorus compounds is significantly reduced through enzymatic hydrolysis. biotechrep.ir Several types of enzymes have been identified in microorganisms that are capable of cleaving the ester bonds in these molecules. The most studied of these are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). oup.com

These enzymes catalyze the hydrolysis of P-O alkyl and P-O aryl bonds, which is considered the most critical step in the detoxification of these compounds. oup.com For a compound like this compound or its oxidized phosphate analog, these enzymes would target the ester linkages connecting the decyl and phenyl groups to the central phosphorus atom. nih.gov Other enzymes, such as paraoxonase (PON1) and diisopropyl fluorophosphatase, also exhibit hydrolytic activity against a range of organophosphates. nih.govresearchgate.net The action of these enzymes typically results in the formation of alcohols, phenols, and the corresponding phosphorus-based acid, mirroring the products of chemical hydrolysis. oup.com

Interactive Table: Key Enzymes in Organophosphate Degradation

| Enzyme Class | Abbreviation | Function |

| Organophosphate Hydrolase | OPH | Catalyzes the hydrolysis of a wide range of organophosphorus compounds. oup.com |

| Phosphotriesterase | PTE | Hydrolyzes phosphotriester bonds, a key detoxification step. mdpi.com |

| Paraoxonase | PON1 | A human-derived enzyme capable of hydrolyzing certain organophosphate pesticides. nih.gov |

| Diisopropyl fluorophosphatase | DFPase | Hydrolyzes P-F bonds in nerve agents and shows activity towards other organophosphates. biotechrep.ir |

Research has led to the isolation of numerous bacterial and fungal species capable of degrading organophosphorus compounds. These microorganisms are typically sourced from contaminated environments like agricultural soils or industrial effluents, where they have adapted to utilize these chemicals as a source of carbon or phosphorus. scholarsresearchlibrary.com

The primary method for isolating these microbes is the enrichment culture technique. biorxiv.org This involves incubating environmental samples in a minimal salts medium where the target organophosphorus compound is the sole source of a key nutrient (e.g., carbon). scholarsresearchlibrary.combiorxiv.org Colonies that grow are then isolated, purified, and identified using morphological, biochemical, and molecular (e.g., 16S rRNA sequencing) methods. nih.gov

While specific studies on the isolation of microorganisms that degrade this compound are not prominent, many identified species degrade related structures or its breakdown products. For instance, numerous bacteria from genera such as Pseudomonas, Bacillus, Flavobacterium, and Agrobacterium have been shown to degrade a wide variety of organophosphate pesticides. oup.comscholarsresearchlibrary.com Furthermore, microorganisms capable of degrading phenol, a hydrolysis product of this compound, are well-documented and have been isolated from diverse anaerobic and aerobic environments. nih.gov

Environmental Fate Studies of Phosphite Esters and Their Metabolites

The environmental transformation of this compound, like other phosphite esters, is governed by several key processes that determine its persistence, mobility, and ultimate fate in various environmental compartments. Research into these pathways is crucial for understanding the potential ecological impact of this compound.

Persistence and Transformation in Aquatic Systems

The persistence of this compound in aquatic environments is largely dictated by its susceptibility to transformation reactions, primarily hydrolysis and, to a lesser extent, biodegradation. Due to its low water solubility, the compound is expected to predominantly partition to sediment and suspended organic matter.

Hydrolysis is a significant degradation pathway for phosphite esters. While specific experimental data on the hydrolysis half-life of this compound is limited, the transformation of analogous organophosphorus compounds has been studied. For instance, the hydrolysis of dimethyl phosphonate (B1237965) is pH-dependent, with a half-life of approximately 3 hours at a neutral pH of 7. oecd.org Generally, the rate of hydrolysis for phosphite esters can be influenced by pH, temperature, and the presence of catalysts.

Biodegradation is another potential route for the transformation of this compound in aquatic systems. However, large, complex molecules with high octanol-water partition coefficients tend to biodegrade more slowly. For a structurally similar compound, tris(2,4-di-tert-butylphenyl)phosphite, ready biodegradability was low, with only 6% degradation observed over 28 days in an experimental test. oecd.org This suggests that this compound may also exhibit limited primary biodegradation in aquatic environments.

Table 1: Estimated Persistence of this compound in Aquatic Systems

| Parameter | Estimated Value | Comment |

|---|---|---|

| Hydrolysis Half-life | pH dependent; rapid at neutral pH | Based on data for analogous compounds like dimethyl phosphonate, which has a half-life of approximately 3 hours at pH 7. oecd.org |

| Biodegradation | Likely to be slow | By analogy with other complex phosphite esters such as tris(2,4-di-tert-butylphenyl)phosphite, which is not readily biodegradable. oecd.org |

Identification of Transformation Products in Environmental Matrices

The primary transformation pathway for this compound in environmental matrices is expected to be hydrolysis, which involves the cleavage of the ester bonds. This process results in the formation of more polar and generally less toxic degradation products.

Through analogy with the closely related compound, diisodecyl phenyl phosphite, the complete hydrolysis of this compound is anticipated to yield three main products:

Phosphorous Acid (H₃PO₃): Formed from the central phosphorus atom.

Phenol (C₆H₅OH): Originating from the phenyl group attached to the phosphorus atom.

Decanol (C₁₀H₂₂O): Resulting from the cleavage of the two decyl groups.

In addition to hydrolysis, oxidation of the central phosphorus atom can occur, transforming the phosphite ester into its corresponding phosphate ester, didecyl phenyl phosphate. This transformation can happen during environmental weathering and may precede or occur concurrently with hydrolysis.

Table 2: Potential Transformation Products of this compound

| Transformation Pathway | Precursor Compound | Resulting Transformation Product(s) |

|---|---|---|

| Hydrolysis | This compound | Phosphorous Acid, Phenol, Decanol |

| Oxidation | This compound | Didecyl phenyl phosphate |

Sorption and Partitioning Behavior in Environmental Compartments

The sorption and partitioning behavior of this compound in the environment is largely governed by its high lipophilicity, as indicated by its octanol-water partition coefficient (log Kₒw). A high log Kₒw value suggests that the compound will have a strong tendency to partition from water into organic phases, such as soil organic carbon and sediment.

The log Kₒw for this compound has been reported to be 10.6. sielc.com This high value indicates a very low affinity for water and a strong affinity for fatty tissues and organic matter. Consequently, in an aquatic environment, this compound is expected to adsorb strongly to suspended solids and bed sediments, leading to its accumulation in these compartments.

Table 3: Sorption and Partitioning Parameters for this compound

| Parameter | Value | Implication |

|---|---|---|

| Log Kₒw (Octanol-Water Partition Coefficient) | 10.6 sielc.com | High potential for bioaccumulation and strong partitioning to organic matter. |

| Koc (Soil Adsorption Coefficient) | High (estimated) | Likely to be immobile in soil and strongly adsorb to sediment. |

Analytical and Computational Research Methodologies

Spectroscopic Techniques for Structural Elucidation and Degradation Product Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of Didecyl phenyl phosphite (B83602) and identifying the various products that form as it degrades under thermal or hydrolytic stress.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of Didecyl phenyl phosphite. slideshare.netjchps.comresearchgate.net Both proton (¹H NMR) and phosphorus-31 (³¹P NMR) spectroscopy provide detailed information about the molecular environment of the nuclei. slideshare.netslideshare.net

¹H NMR: This technique helps to confirm the presence and structure of the phenyl and didecyl groups by analyzing the chemical shifts and coupling patterns of the hydrogen atoms.

³¹P NMR: As a direct and effective method for detecting phosphorus signals, ³¹P NMR is particularly powerful for analyzing phosphite compounds and their degradation products without interference from other elements. jchps.comoxinst.com The chemical shift of the phosphorus atom in this compound is characteristic of a trivalent phosphite ester. Upon oxidation or hydrolysis, new signals corresponding to pentavalent phosphate (B84403) or phosphonic acid species will appear in the spectrum, allowing for the sensitive detection and quantification of degradation. oxinst.commdpi.com For example, the oxidation of a phosphite to a phosphate results in a significant change in the ³¹P chemical shift. oxinst.com

| NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number and electronic environment of protons. slideshare.net | Confirms the structure of the phenyl and decyl alkyl chains. |

| ¹³C NMR | Identifies the carbon framework of the molecule. | Verifies the carbon skeletons of the aromatic and aliphatic moieties. |

| ³¹P NMR | Highly sensitive to the chemical environment and oxidation state of the phosphorus atom. oxinst.com | Confirms the phosphite structure and detects degradation products like phosphate, phenol (B47542), and decanol (B1663958) through characteristic chemical shifts. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for separating and identifying volatile and semi-volatile compounds. nih.govresearchgate.net It is well-suited for analyzing this compound and its thermally stable degradation products. researchgate.net The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that acts as a molecular fingerprint. mdpi.com

The analysis of potential degradation products, such as phenol and decanol, is straightforward with GC-MS. However, less volatile or more polar degradation products, like phosphonic acids, may require derivatization (e.g., alkylation or silylation) to increase their volatility for GC analysis. mdpi.com The electron ionization (EI) mass spectra of phosphite esters and their degradation products provide crucial structural information for their unambiguous identification. researchgate.netresearchgate.net

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| GC Column | Typically a non-polar or semi-polar capillary column (e.g., HP-5). journaljpri.com | Separates the parent compound from its degradation products based on boiling point and polarity. researchgate.net |

| Ionization Mode | Electron Ionization (EI) is common for generating reproducible mass spectra. researchgate.net | Provides characteristic fragmentation patterns for structural identification. mdpi.com |

| Derivatization | Chemical modification to increase volatility (e.g., benzylation, silylation). mdpi.comd-nb.info | Enables the analysis of polar, non-volatile degradation products like phosphoric or phosphonic acids. mdpi.com |

| Detection | Mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z). shimadzu.com | Allows for the identification of expected degradation products (phenol, decanol) and unexpected byproducts. researchgate.net |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cetjournal.it When coupled with Fourier Transform Infrared Spectroscopy (FTIR), the TGA-FTIR system provides a powerful tool for studying the thermal decomposition of materials. bruker.comthermofisher.com As the this compound sample is heated in the TGA, it degrades and releases volatile products. marquette.edu These gaseous products are transferred to the FTIR gas cell, where their infrared spectra are recorded in real-time. thermofisher.commdpi.com

This hyphenated technique allows for the correlation of specific mass loss events (from TGA) with the chemical identity of the evolved gases (from FTIR). researchgate.net For this compound, TGA-FTIR can determine its thermal stability and identify the gaseous degradation products, such as phenol, alkenes (from the decyl chains), carbon dioxide, and various phosphorus-containing compounds. marquette.edumdpi.com

| Analytical Technique | Data Provided | Insights Gained |

|---|---|---|

| TGA | Mass loss vs. temperature curve. cetjournal.it | Determines onset temperature of decomposition, thermal stability, and identifies distinct degradation stages. marquette.edu |

| FTIR of Evolved Gas | Infrared spectra of gaseous products at specific temperatures. bruker.com | Identifies the chemical nature of volatile degradation products (e.g., presence of O-H from phenol, C=C from alkenes, P=O from oxidized phosphorus species). mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. researchgate.net It is particularly useful for analyzing the hydrolysis products of this compound, which may be too polar or have too high a molecular weight for GC-MS without derivatization. nih.gov

A reverse-phase HPLC method can be employed to separate this compound from its more polar hydrolysis products, such as phenyl phosphite, decanol, and various phosphonic acids. sielc.comnih.gov The separated components are then introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and often allows for the detection of the molecular ion, simplifying spectral interpretation. researchgate.net

While this compound itself is a liquid and not analyzed directly by X-ray Diffraction (XRD), this technique is crucial for characterizing the polymer materials in which it is used as an additive. nih.govthermofisher.com XRD is the primary method for investigating the crystalline structure of materials. abo.fi

Polymers can have both crystalline and amorphous regions, and the degree of crystallinity significantly impacts their physical properties, such as rigidity and thermal stability. thermofisher.comicdd.com Researchers use XRD to study how the addition of this compound, or its subsequent degradation within the polymer matrix, affects the polymer's crystallinity. researchgate.netnist.gov Changes in the XRD pattern of the polymer, such as shifts in peak positions or changes in peak breadth and intensity, can indicate interactions between the phosphite additive and the polymer chains or alterations in the polymer morphology due to degradation. icdd.com

Advanced Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the molecular properties and reactivity of this compound, complementing experimental data. escholarship.org Methods like Density Functional Theory (DFT) are used to model the electronic structure and predict various properties. nih.govnih.gov

These computational studies can:

Predict Molecular Geometries: Optimize the three-dimensional structure of the phosphite molecule. nih.gov

Calculate Reactivity Indices: Determine the most likely sites for oxidative or hydrolytic attack. weizmann.ac.il

Model Reaction Mechanisms: Elucidate the pathways by which phosphites act as antioxidants, for instance, by reacting with hydroperoxides to prevent further polymer degradation. nih.gov

Simulate Spectroscopic Data: Compute theoretical NMR or IR spectra to aid in the interpretation of experimental results.

By simulating the interaction of this compound with polymer radicals and hydroperoxides, computational chemistry helps to explain its effectiveness as a stabilizer and can guide the design of new, more efficient antioxidant molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. frontiersin.orgresearchgate.net This approach is instrumental in screening large libraries of substances for potential antioxidant activity, thereby accelerating the research and development process in various industries. mdpi.com

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known antioxidant activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, are calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.net

For phosphite antioxidants, relevant descriptors in a QSAR model might include parameters related to the phosphorus atom's electronic environment, the steric hindrance around the phosphorus center, and the lipophilicity of the molecule. Such models could predict the efficiency of phosphites in terminating radical-chain oxidation processes. nih.gov The applicability domain of a QSAR model is a crucial aspect, defining the chemical space in which the model can make reliable predictions. mdpi.com

Molecular Dynamics Simulations in Polymer Systems

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and interactions of atoms and molecules in various systems, including polymers. mdpi.comrsc.org These simulations provide insights into the behavior of polymer chains and the additives within them at an atomistic level, which is often inaccessible through experimental techniques alone. mdpi.com

In the context of this compound as a stabilizer in polymer systems, MD simulations can be employed to understand several key aspects:

Dispersion and Distribution: MD simulations can model the distribution and dispersion of this compound molecules within a polymer matrix. This is crucial as the effectiveness of an antioxidant often depends on its homogeneous distribution.

Interaction with Polymer Chains: The simulations can elucidate the nature and strength of interactions between the phosphite stabilizer and the polymer chains. This includes van der Waals forces and potential specific interactions that can influence the mobility and retention of the antioxidant within the polymer.

Diffusion and Migration: MD simulations can be used to calculate the diffusion coefficient of this compound in the polymer matrix. This is important for understanding the long-term stability and potential for migration of the antioxidant to the polymer surface.

Effect on Polymer Properties: The presence of this compound can affect the physical properties of the polymer, such as its glass transition temperature and mechanical properties. MD simulations can help in predicting these effects.

While specific MD simulation studies on this compound in polymer systems are not extensively documented in the reviewed literature, the methodology is well-established for studying various polymer and polyelectrolyte brush systems, as well as polymer nanocomposites. rsc.orgmdpi.com These studies have successfully unraveled the properties and behavior of brush-supported water molecules and ions, and the structure and morphology of polymers at graphene surfaces. rsc.orgmdpi.com

Quantum Mechanical/Molecular Mechanical (QM/MM) Free Energy Simulations for Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational approaches that combine the accuracy of quantum mechanics for a small, chemically active region of a system with the efficiency of molecular mechanics for the larger, less reactive environment. frontiersin.orgnih.gov This dual-level approach makes it feasible to study chemical reactions in complex systems like enzymes and condensed-phase environments. nih.gov

For understanding the reaction mechanisms of phosphite antioxidants like this compound, QM/MM free energy simulations can provide invaluable insights. The key reaction of phosphite stabilizers is the reduction of hydroperoxides, which are formed during the thermo-oxidative degradation of polymers. This reaction prevents the formation of highly reactive radicals that can further propagate the degradation process. jresm.org

A QM/MM simulation of this process would typically involve:

Defining the QM and MM Regions: The this compound molecule and the interacting hydroperoxide would be treated with a high level of quantum mechanical theory (e.g., Density Functional Theory) to accurately describe the bond-breaking and bond-forming events. The surrounding polymer matrix would be treated with a classical molecular mechanics force field.

Free Energy Calculations: Techniques such as umbrella sampling or free energy perturbation would be used to calculate the free energy profile along the reaction coordinate. This provides information about the activation energy and the thermodynamics of the reaction.

While specific QM/MM studies on this compound are not prevalent in the literature, the methodology has been successfully applied to investigate a wide range of organic and enzymatic reactions, including those involving phosphoryl transfers. nih.govnih.gov These studies have been instrumental in clarifying reaction mechanisms and understanding the role of the environment in catalysis. nih.gov Extended-sampling QM/MM simulations have also been developed to accurately represent biochemical reactions involving P-N bonds. researchgate.net

In Silico Spectral Database Development for Transformation Product Identification

The identification of transformation products of industrial chemicals is a significant analytical challenge. In silico methods, particularly the development of spectral databases, have emerged as a powerful tool to aid in this process. mdpi.comjresm.orgresearchgate.net A recent study focused on creating an in silico spectral database for organophosphorus compounds (OPCs), including organophosphites, to screen for their previously unknown indoor transformation products. mdpi.comjresm.orgresearchgate.net

This research is highly relevant to this compound, as a proposed transformation pathway for the closely related compound, diisodecyl phenyl phosphite (DDePhPi), was presented. jresm.orgresearchgate.net The study utilized an R package that incorporated four common indoor reactions to predict the transformation products of 712 seed OPCs. mdpi.comjresm.orgresearchgate.net By further predicting MS² fragments, an extensive in silico spectral database was established. mdpi.comjresm.orgresearchgate.net

The proposed indoor transformation pathways for diisodecyl phenyl phosphite involve oxidation and hydrolysis. jresm.orgresearchgate.net The oxidation of the phosphite to a phosphate is a primary transformation, followed by the hydrolysis of the ester linkages. jresm.orgresearchgate.net This in silico approach demonstrated that oxidation from organophosphites is a major contributor to the presence of organophosphates in indoor environments. mdpi.comjresm.orgresearchgate.net

The developed database, consisting of 3509 OPCs and 28,812 MS² fragments, was used to screen indoor dust samples, leading to the tentative detection of 40 OPCs, many of which were predicted transformation products. mdpi.comjresm.orgresearchgate.net This highlights the strength of in silico spectral databases for identifying unknown transformation products of compounds like this compound in various environmental matrices. mdpi.comjresm.orgresearchgate.net

Kinetic Modeling and Mechanistic Scheme Proposals from Computational Data

Kinetic modeling is a crucial tool for understanding and predicting the degradation and stabilization of polymers. energiforsk.se By developing kinetic schemes based on proposed reaction mechanisms, it is possible to simulate the behavior of a polymer system over time under various conditions. researchgate.net

In the context of this compound, kinetic modeling can be used to evaluate its efficiency as a stabilizer in polymers like polypropylene (B1209903). researchgate.net Phosphite antioxidants are known to act as secondary stabilizers by decomposing hydroperoxides, thereby preventing the initiation of further oxidation reactions. jresm.orgresearchgate.net

A kinetic model for the stabilization of a polymer by a phosphite antioxidant would typically include the following key reactions:

Initiation of polymer oxidation

Propagation of radical chain reactions

Decomposition of hydroperoxides by the phosphite

Reaction of the phosphite with peroxyl radicals

Potential hydrolysis of the phosphite

A study on the thermal degradation of polypropylene stabilized with phosphorous antioxidants compared the effectiveness of a phosphonite versus a phosphite. researchgate.net The study utilized a kinetic model to simulate the experimental data and evaluate the kinetic constants of the stabilization reactions. It was found that while both types of antioxidants decompose hydroperoxides, the hydrolysis product of the phosphonite also acts as a radical chain terminator. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Didecyl Phenyl Phosphite (B83602) Derivatives with Enhanced Properties